molecular formula C14H20N2O4 B14856827 Tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate CAS No. 1393555-25-3

Tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate

Cat. No.: B14856827
CAS No.: 1393555-25-3
M. Wt: 280.32 g/mol
InChI Key: YTHXPDFQBBHCNJ-UHFFFAOYSA-N
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Description

Tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a methoxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate typically involves the reaction of 4-acetyl-6-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

  • Dissolve 4-acetyl-6-methoxypyridine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
  • Tert-butyl (4-methylpyridin-2-yl)carbamate
  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

Tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. The combination of the tert-butyl group and the methoxy-substituted pyridine ring further enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

1393555-25-3

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[(4-acetyl-6-methoxypyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-9(17)10-6-11(16-12(7-10)19-5)8-15-13(18)20-14(2,3)4/h6-7H,8H2,1-5H3,(H,15,18)

InChI Key

YTHXPDFQBBHCNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)OC)CNC(=O)OC(C)(C)C

Origin of Product

United States

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